

1,2-Dioleoyl-sn-glycero-3-succinate critical micelle concentration

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Compound of Interest

Compound Name: 1,2-Dioleoyl-sn-glycero-3-succinate

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An In-depth Technical Guide to the Physicochemical Properties and Self-Assembly of 1,2-Dioleoyl-sn-glycero-3-succinate

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,2-Dioleoyl-sn-glycero-3-succinate** (DOGS), with a focus on its self-assembly properties, particularly the concept of the critical micelle concentration (CMC). While a definitive CMC value for DOGS is not extensively reported in peer-reviewed literature, this document details the methodologies for its empirical determination and discusses the molecular characteristics that influence its aggregation behavior.

Executive Summary

1,2-Dioleoyl-sn-glycero-3-succinate is an anionic, pH-responsive phospholipid derivative increasingly utilized in nanomedicine for drug and gene delivery systems.^[1] Its structure, featuring two unsaturated oleoyl chains and a succinate headgroup, imparts unique properties that make it a valuable component in liposomal formulations.^[1] This guide summarizes the known physicochemical properties of DOGS, provides detailed experimental protocols for determining its CMC, and offers insights into its role in advanced delivery systems.

Physicochemical Properties of 1,2-Dioleoyl-sn-glycero-3-succinate

The unique amphiphilic nature of DOGS, with a bulky hydrophobic tail region and a charged, pH-sensitive headgroup, governs its behavior in aqueous solutions. These properties are crucial for its application in forming lipid bilayers and other nanostructures. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of 1,2-Dioleoyl-sn-glycero-3-succinate

Property	Value	Source
Molecular Formula	C ₄₃ H ₇₆ O ₈	[2]
Molecular Weight	721.06 g/mol	[1]
IUPAC Name	4-[(2R)-2,3-bis[[[(Z)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid	[1]
Appearance	White Solid / Light yellow liquid	[1][3]
Purity	>98%	[1]
Functional Group	Acid	[4]
Charge	Anionic (net negative charge)	[1]
Key Feature	pH-responsive due to the succinate headgroup	[1][4]
Solubility	Soluble in chloroform, methanol, and ethanol	[3]
Storage	Store at -20°C	[1]

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form spontaneously.[5] For lipids like DOGS, which have a diacyl structure, the formation of classical spherical micelles is less common than the formation of bilayers (liposomes). The molecular geometry (large

hydrophobic volume relative to the headgroup area) favors lamellar structures. Consequently, a classical CMC value is not always applicable or readily determined. However, understanding the concentration at which self-assembly occurs is critical for formulation science.

While a specific CMC value for DOGS is not found in the reviewed literature, the following sections detail the standard experimental protocols used to determine the CMC for amphiphilic molecules.

Experimental Protocols for CMC Determination

Several methods can be employed to empirically determine the CMC of a surfactant or lipid. The underlying principle involves plotting a physical property of the solution against the logarithm of the lipid concentration and identifying the inflection point, which corresponds to the CMC.^{[5][6]}

Surface Tension Measurement

This is a classic method for determining the CMC. Surfactant monomers adsorb at the air-water interface, reducing the surface tension. Once the interface is saturated, monomers begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration.^[5]

Protocol:

- Prepare a series of aqueous solutions of DOGS with varying concentrations.
- Measure the surface tension of each solution using a tensiometer (e.g., with the Du Noüy ring or Wilhelmy plate method).
- Plot the surface tension (γ) as a function of the logarithm of the DOGS concentration ($\log C$).
- The CMC is the concentration at the point of inflection where the surface tension curve plateaus.^[5]

Fluorescence Probe Spectroscopy

This sensitive method uses a fluorescent probe (e.g., pyrene, 1,6-diphenyl-1,3,5-hexatriene (DPH)) that exhibits different fluorescent properties in polar (aqueous) versus non-polar

(micelle core) environments.[\[7\]](#)[\[8\]](#)

Protocol (using Pyrene):

- Prepare a series of DOGS solutions at various concentrations in an appropriate buffer.
- Add a small aliquot of a concentrated pyrene stock solution to each sample to achieve a final pyrene concentration in the micromolar range.
- Incubate the solutions to allow for equilibration.
- Measure the fluorescence emission spectra of each sample using a spectrofluorometer.
- Calculate the ratio of the intensity of the first and third vibronic peaks (I_1/I_3) of the pyrene emission spectrum.
- Plot the I_1/I_3 ratio against the logarithm of the DOGS concentration. A sharp decrease in the ratio indicates the partitioning of pyrene into the hydrophobic micellar core.
- The CMC is determined from the inflection point of this curve.[\[5\]](#)

Conductivity Measurement

This method is suitable for ionic surfactants like DOGS. The conductivity of the solution changes as surfactant monomers aggregate into micelles.[\[5\]](#)

Protocol:

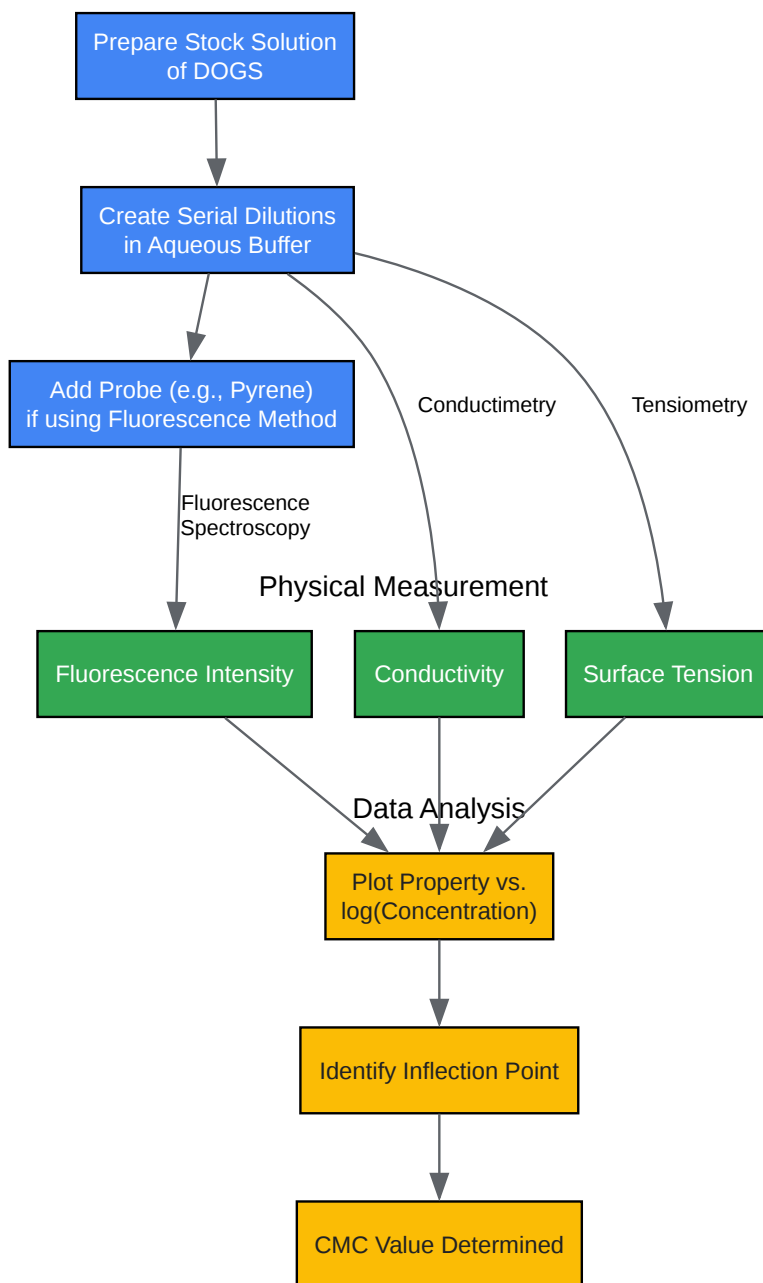
- Prepare a range of DOGS solutions of different concentrations.
- Measure the specific conductance of each solution using a conductivity meter.
- Plot the specific conductance against the DOGS concentration.
- The plot will show two linear regions with different slopes. The point where these lines intersect is the CMC. The change in slope occurs because the mobility of the charged species changes upon micelle formation.[\[5\]](#)

Visualized Workflows and Structures

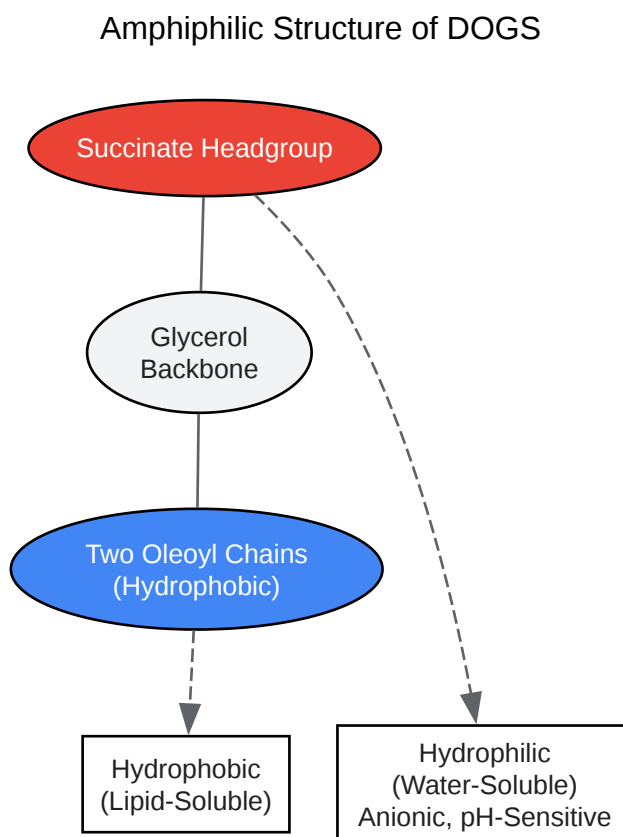
Diagrams created using Graphviz provide a clear visual representation of experimental and logical flows.

General Workflow for CMC Determination

Sample Preparation

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Caption: A generalized workflow for the experimental determination of the Critical Micelle Concentration (CMC).



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Caption: Diagram illustrating the distinct hydrophilic and hydrophobic regions of the DOGS molecule.

Applications in Drug Development

DOGS is a crucial component in modern lipid-based drug delivery systems. Its anionic nature is used to stabilize liposomes and modulate membrane surface charge.^[1] It is frequently combined with cationic lipids to improve the encapsulation efficiency of nucleic acids (like siRNA) and other charged molecules.^{[1][9]} The pH-responsive character of the succinate

headgroup can be exploited to design "smart" nanoparticles that release their payload in the acidic environments characteristic of endosomes or tumor tissues.[1] This property contributes to bilayer flexibility and fusogenicity, which are advantageous for triggered release mechanisms.[1]

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